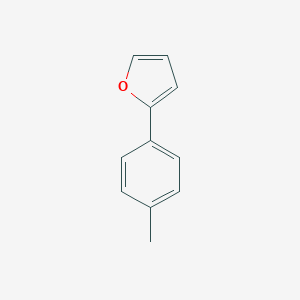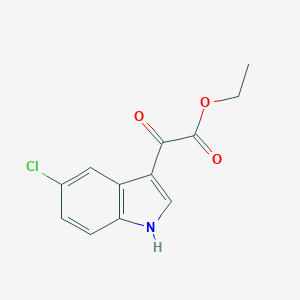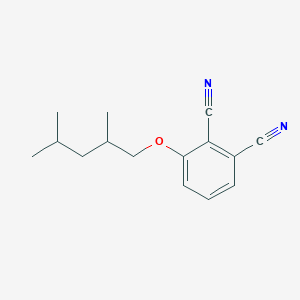![molecular formula C21H29N5O6 B190082 (Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid CAS No. 183547-57-1](/img/structure/B190082.png)
(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gantofiban is a small molecule drug that functions as a glycoprotein IIb/IIIa antagonist. It was initially developed by Merck & Co., Inc. for its potential use in treating cardiovascular diseases, particularly for its antithrombotic properties. The compound inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing fibrinogen from binding and forming clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gantofiban involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The synthetic route typically involves:
Formation of the Core Structure: This involves the condensation of an amine with a carboxylic acid derivative to form an amide bond.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of Gantofiban follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Gantofiban undergoes several types of chemical reactions, including:
Oxidation: Gantofiban can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa antagonists and their interactions.
Biology: Investigated for its effects on platelet aggregation and its potential use in preventing thrombotic events.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, particularly in preventing heart attacks and strokes.
Industry: Utilized in the development of new antithrombotic drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Gantofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By inhibiting this receptor, Gantofiban prevents the formation of platelet aggregates, thereby reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of fibrinogen binding and the subsequent prevention of platelet cross-linking .
Comparison with Similar Compounds
Gantofiban is part of a class of compounds known as glycoprotein IIb/IIIa antagonists. Similar compounds include:
Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor.
Eptifibatide: A cyclic peptide that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide antagonist that functions similarly to Gantofiban.
Uniqueness
Gantofiban is unique due to its specific chemical structure, which allows for high affinity binding to the glycoprotein IIb/IIIa receptor. This results in effective inhibition of platelet aggregation with potentially fewer side effects compared to other antagonists .
properties
CAS RN |
183547-57-1 |
|---|---|
Molecular Formula |
C21H29N5O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[4-[[(5R)-3-[4-(N-methoxycarbonylcarbamimidoyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1 |
InChI Key |
YNBHAPKHWDNTMZ-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
SMILES |
CCCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)O)N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



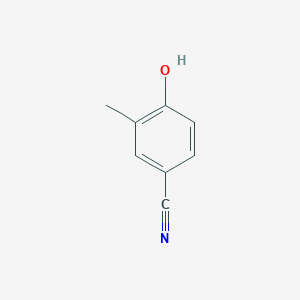

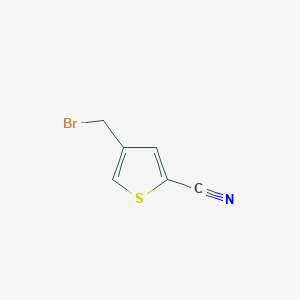
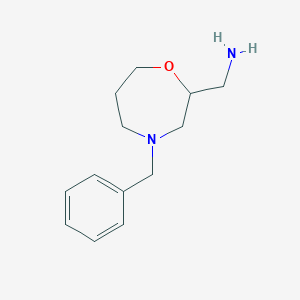
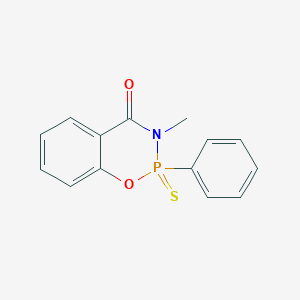
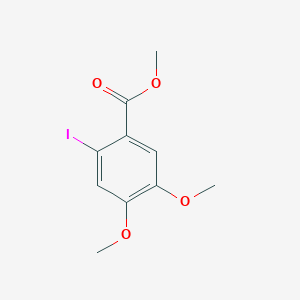

![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)

